4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one
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Overview
Description
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. The presence of the difluoroethyl group and the hydroxy group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1-difluoroethylamine and a suitable ketone or aldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as strong bases or acids, under controlled temperature and pressure conditions.
Introduction of Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group or reduce other functional groups present in the molecule.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the difluoroethyl group may result in the formation of various substituted derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a valuable tool in biochemical research.
Industry: Used in the development of new materials and chemical processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, allowing the compound to bind to active sites and modulate biological activity. The hydroxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)-3-hydroxy-azetidin-2-one: Unique due to the presence of both the difluoroethyl and hydroxy groups.
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in organic synthesis.
1,1-Difluoroethane: A simple difluoroalkane with applications in refrigeration and as a propellant.
Uniqueness
This compound stands out due to its combination of functional groups, which imparts unique reactivity and potential for diverse applications. The presence of the azetidinone ring further distinguishes it from other difluoroethyl compounds, providing a rigid and constrained structure that can influence its chemical and biological properties.
Properties
Molecular Formula |
C5H7F2NO2 |
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Molecular Weight |
151.11 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)-3-hydroxyazetidin-2-one |
InChI |
InChI=1S/C5H7F2NO2/c1-5(6,7)3-2(9)4(10)8-3/h2-3,9H,1H3,(H,8,10) |
InChI Key |
UULOVAWCQHDYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)N1)O)(F)F |
Origin of Product |
United States |
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